molecular formula C6F13NO B12717507 Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- CAS No. 55716-11-5

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-

Cat. No.: B12717507
CAS No.: 55716-11-5
M. Wt: 349.05 g/mol
InChI Key: BMPMIPFMFUBMNZ-UHFFFAOYSA-N
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Description

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is a highly fluorinated derivative of morpholine. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated morpholine. The extensive fluorination imparts unique characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where morpholine is exposed to fluorinating agents at high temperatures and pressures. The use of catalysts such as nickel or cobalt can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The non-fluorinated parent compound.

    2,2,3,3,5,5,6,6-Octafluoromorpholine: A partially fluorinated derivative.

    4-(Pentafluoroethyl)morpholine: Another fluorinated morpholine derivative.

Uniqueness

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is unique due to its extensive fluorination, which imparts superior chemical and thermal stability compared to its non-fluorinated and partially fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.

Properties

CAS No.

55716-11-5

Molecular Formula

C6F13NO

Molecular Weight

349.05 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)morpholine

InChI

InChI=1S/C6F13NO/c7-1(8,9)2(10,11)20-3(12,13)5(16,17)21-6(18,19)4(20,14)15

InChI Key

BMPMIPFMFUBMNZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(C(N1C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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